molecular formula C9H7F3N2O2S B11780716 Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11780716
M. Wt: 264.23 g/mol
InChI Key: QISWXFNHJOVTOY-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate in a solvent like 1,4-dioxane under reflux conditions . This reaction yields the desired imidazo[2,1-b]thiazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its death.

Comparison with Similar Compounds

Biological Activity

Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS Number: 1956319-61-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazo-thiazole framework, which are known to contribute to its biological properties. The molecular formula is C8H8F3N2O2SC_8H_8F_3N_2O_2S, with a molecular weight of 236.17 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds with imidazo-thiazole structures exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa100 µg/mL
Candida albicans200 µg/mL
Escherichia coli>500 µg/mL

These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as established antibiotics like chloramphenicol (MIC = 50 µg/mL) .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM)
HeLa (cervical cancer)3.42
MCF-7 (breast cancer)5.59
A549 (lung cancer)4.21

In these studies, it was observed that the compound's ability to induce apoptosis correlates with its concentration, suggesting a dose-dependent relationship in its cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves the targeting of specific cellular pathways. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival. For instance, studies have shown that similar compounds can target the QcrB component of the mycobacterial electron transport chain, which is crucial for energy production in bacteria .

Case Studies

  • Study on Antituberculosis Activity : A related compound in the imidazo-thiazole family was shown to possess potent antituberculosis activity with MIC values ranging from 0.0625–2.5 μM against drug-resistant strains . This suggests that this compound may also exhibit similar properties.
  • Cytotoxicity Assays : In a study involving various analogs of thiazole compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-2-16-7(15)5-6(9(10,11)12)13-8-14(5)3-4-17-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWXFNHJOVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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